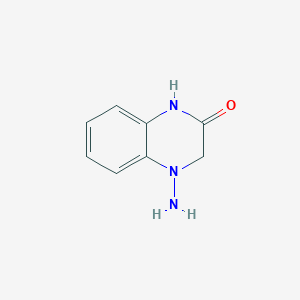

4-Amino-3,4-dihydroquinoxalin-2(1H)-one

Übersicht

Beschreibung

4-Amino-3,4-dihydroquinoxalin-2(1H)-one , also known as quinoxalinone , is a heterocyclic organic compound. Its chemical formula is C₈H₇N₃O, and it features a quinoxaline ring system. Quinoxalinones exhibit diverse biological activities and have been studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of 4-amino-3,4-dihydroquinoxalin-2(1H)-one involves various methods, including cyclization reactions. One common approach is the condensation of an o-phenylenediamine derivative with a carbonyl compound (such as an aldehyde or ketone) under appropriate conditions. Researchers have explored both conventional and microwave-assisted methods for efficient quinoxalinone synthesis.

Molecular Structure Analysis

The molecular structure of 4-amino-3,4-dihydroquinoxalin-2(1H)-one consists of a quinoxaline core with an amino group (NH₂) at position 4. The fused ring system imparts rigidity and planarity to the molecule. Analyzing its three-dimensional structure, bond angles, and bond lengths provides insights into its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Quinoxalinones participate in various chemical reactions, including:

- Substitution Reactions : The amino group can undergo nucleophilic substitution reactions, leading to the modification of the quinoxalinone scaffold.

- Cyclization Reactions : Intramolecular cyclizations can form fused heterocyclic derivatives.

- Functional Group Transformations : Researchers have explored the introduction of diverse functional groups (e.g., halogens, alkyl groups) to modulate the compound’s properties.

Physical And Chemical Properties Analysis

- Melting Point : Quinoxalinones typically have melting points in the range of 150°C to 250°C.

- Solubility : Their solubility varies based on substituents; some are soluble in organic solvents.

- UV-Vis Absorption : Quinoxalinones often absorb UV light in the range of 250–350 nm.

Safety And Hazards

- Toxicity : While quinoxalinones are generally considered safe, toxicity studies are essential for specific derivatives.

- Handling Precautions : Standard laboratory safety practices apply during synthesis and handling.

Zukünftige Richtungen

Researchers continue to explore novel quinoxalinone derivatives with enhanced biological activities. Future studies may focus on:

- Structure-Activity Relationships : Understanding how specific modifications affect activity.

- Drug Development : Targeting specific diseases using quinoxalinones as lead compounds.

: Wikipedia: Mount Everest

: The New York Times: How Tall Is Mount Everest? For Nepal, It’s a Touchy Question

: Mount Everest - Wikipedia

: MEL Magazine: How Long is a Banana?

: What Is the Length of a Banana?

Eigenschaften

IUPAC Name |

4-amino-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-5-8(12)10-6-3-1-2-4-7(6)11/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPJPPTKDIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522345 | |

| Record name | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

CAS RN |

87973-61-3 | |

| Record name | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

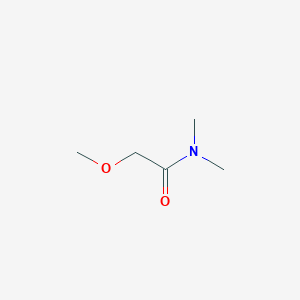

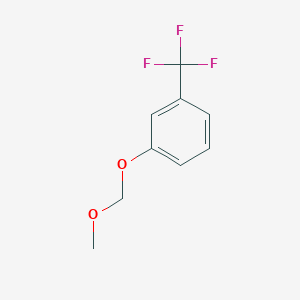

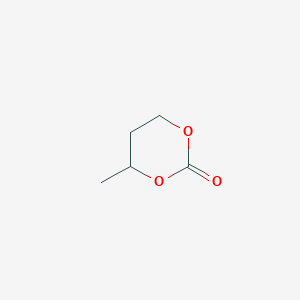

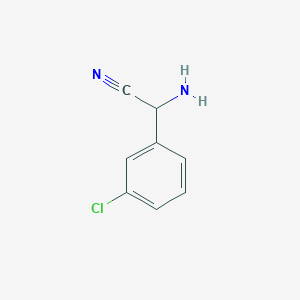

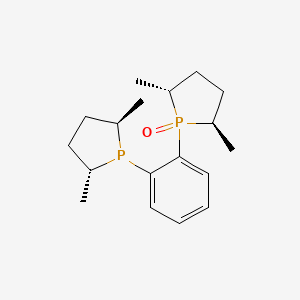

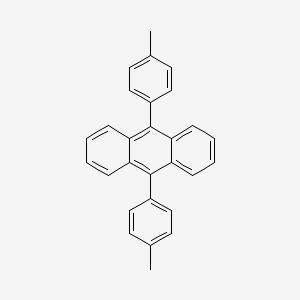

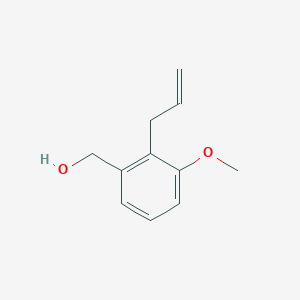

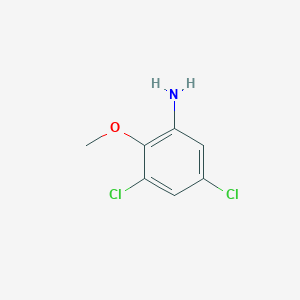

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.